molecular formula C19H12Cl4N2O2 B3005560 5-chloro-1-(3-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 338977-76-7

5-chloro-1-(3-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B3005560
CAS No.: 338977-76-7
M. Wt: 442.12
InChI Key: QNPSCVXQZJJTNR-UHFFFAOYSA-N
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Description

5-Chloro-1-(3-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a halogenated pyridinecarboxamide derivative characterized by multiple chloro-substituents on its benzyl and phenyl groups. The compound’s structure includes a pyridine core with a 2-oxo-1,2-dihydro motif, a 3-chlorobenzyl group at position 1, and a 2,4-dichlorophenyl carboxamide moiety at position 2.

Properties

IUPAC Name

5-chloro-1-[(3-chlorophenyl)methyl]-N-(2,4-dichlorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl4N2O2/c20-12-3-1-2-11(6-12)9-25-10-14(22)7-15(19(25)27)18(26)24-17-5-4-13(21)8-16(17)23/h1-8,10H,9H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPSCVXQZJJTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-1-(3-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS No: 338977-76-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H12Cl4N2O2C_{19}H_{12}Cl_{4}N_{2}O_{2} with a molecular weight of 442.13 g/mol. The structure features multiple chlorine substituents and a pyridine ring, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in anti-inflammatory and antimicrobial contexts.

Anti-inflammatory Activity

A study demonstrated that the compound exhibited significant anti-inflammatory properties. It was tested using the xylene-induced ear swelling model in mice, where it showed comparable effectiveness to established anti-inflammatory drugs like diclofenac sodium. The results indicated that the compound could potentially reduce inflammation with fewer gastrointestinal side effects than traditional NSAIDs .

Antimicrobial Activity

The compound's antimicrobial efficacy was assessed against various bacterial strains, including gram-positive bacteria. It demonstrated notable activity against Staphylococcus aureus and methicillin-resistant strains (MRSA), suggesting its potential as an alternative treatment for resistant infections. The structure-activity relationship (SAR) studies revealed that the presence of chlorine atoms significantly enhanced its antibacterial properties .

The exact mechanism through which this compound exerts its effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific protein targets involved in inflammatory pathways and bacterial cell wall synthesis.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Anti-inflammatory Effects :
    • Model Used : Xylene-induced ear swelling in mice.
    • Findings : The compound showed significant reduction in swelling comparable to diclofenac sodium with fewer side effects .
  • Antimicrobial Efficacy :
    • Tested Against : Staphylococcus aureus, MRSA, and other gram-positive strains.
    • Results : Demonstrated submicromolar activity against resistant strains and was effective in vitro at concentrations lower than clinically used antibiotics .

Data Table: Summary of Biological Activities

Activity TypeModel/OrganismResultsReference
Anti-inflammatoryXylene-induced miceComparable to diclofenac; fewer side effects
AntimicrobialStaphylococcus aureusSubmicromolar activity against MRSA
CytotoxicityCancer cell linesLow cytotoxicity observed

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substitution patterns on the benzyl, phenyl, and pyridine groups, leading to variations in physicochemical and functional properties. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituent Variations Key Structural Features Potential Implications
Target Compound - 3-Chlorobenzyl
- N-(2,4-dichlorophenyl)
- 2-oxo-1,2-dihydro pyridine
High halogen density (3 Cl atoms); planar pyridine core Enhanced lipophilicity; potential for π-π stacking in target binding
5-Chloro-1-(2,4-dichlorobenzyl)-N-(3,5-dichlorophenyl)-... (CAS 242797-25-7) - 2,4-Dichlorobenzyl
- N-(3,5-dichlorophenyl)
Increased steric hindrance at benzyl and phenyl positions Reduced solubility; possible selectivity in receptor binding due to steric constraints
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-... (CAS 339024-51-0) - N-(4-chlorophenyl)
- 6-oxo-1,6-dihydro pyridine
Oxo group at position 6; single Cl on phenyl Altered hydrogen-bonding capacity; lower halogen density may improve aqueous solubility
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]-... (CAS 338977-82-5) - N-(2,4-difluorophenyl)
- 3-Trifluoromethylbenzyl
- 6-oxo pyridine
Fluorine and CF3 groups; increased electronegativity Enhanced metabolic stability; potential for improved bioavailability

Key Observations:

Halogenation Patterns: The target compound’s 2,4-dichlorophenyl group provides a balance of electron-withdrawing effects and moderate steric bulk compared to the 3,5-dichlorophenyl analog (CAS 242797-25-7), which may hinder molecular flexibility .

Oxo Group Position: The 2-oxo group in the target compound versus the 6-oxo group in CAS 339024-51-0 alters the pyridine ring’s electron distribution. The 2-oxo configuration may stabilize the enol tautomer, affecting acidity and hydrogen-bonding interactions .

Benzyl Group Modifications :

  • The 3-chlorobenzyl group in the target compound offers less steric hindrance than the 2,4-dichlorobenzyl group in CAS 242797-25-7, possibly improving synthetic accessibility .
  • The trifluoromethylbenzyl group in CAS 338977-82-5 significantly increases lipophilicity and resistance to oxidative metabolism, a common strategy in drug design .

Biological and Industrial Relevance :

  • While direct studies on the target compound are absent, analogs like CAS 338977-82-5 highlight the role of fluorinated groups in optimizing pharmacokinetic profiles .
  • The commercial availability of CAS 339024-51-0 (Parchem) and discontinued status of CAS 242797-25-7 (CymitQuimica) suggest varying industrial demand or synthetic challenges .

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